molecular formula C9H20Cl2N2O B8064543 (R)-4-(2-Pyrrolidinylmethyl)morpholine 2HCl

(R)-4-(2-Pyrrolidinylmethyl)morpholine 2HCl

Cat. No.: B8064543
M. Wt: 243.17 g/mol
InChI Key: JBPYQHONNDBVST-KLQYNRQASA-N
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Description

®-4-(2-Pyrrolidinylmethyl)morpholine 2HCl is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a pyrrolidine ring attached to a morpholine ring via a methylene bridge. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(2-Pyrrolidinylmethyl)morpholine 2HCl typically involves the reaction of morpholine with a pyrrolidine derivative. One common method includes the use of ®-2-pyrrolidinylmethanol as a starting material, which undergoes a substitution reaction with morpholine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of ®-4-(2-Pyrrolidinylmethyl)morpholine 2HCl may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

®-4-(2-Pyrrolidinylmethyl)morpholine 2HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-4-(2-Pyrrolidinylmethyl)morpholine 2HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-4-(2-Pyrrolidinylmethyl)morpholine 2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(2-Pyrrolidinylmethyl)morpholine 2HCl: The enantiomer of the compound, which may have different biological activities.

    N-Methylmorpholine: A structurally similar compound with different chemical properties.

    Pyrrolidine: A simpler analog that lacks the morpholine ring.

Uniqueness

®-4-(2-Pyrrolidinylmethyl)morpholine 2HCl is unique due to its specific stereochemistry and the presence of both morpholine and pyrrolidine rings. This combination of features gives it distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-[[(2R)-pyrrolidin-2-yl]methyl]morpholine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c1-2-9(10-3-1)8-11-4-6-12-7-5-11;;/h9-10H,1-8H2;2*1H/t9-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPYQHONNDBVST-KLQYNRQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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